Cas no 852408-84-5 (2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid)

2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused thiazolo[4,5-b]pyridine core with a pyrrolidine substituent and a thienyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The carboxylic acid moiety enhances solubility and reactivity, facilitating further derivatization. Its rigid, conjugated framework suggests potential applications in optoelectronic materials or as a pharmacophore in drug discovery. The compound's well-defined heteroatom arrangement may contribute to binding affinity in biological systems, while its synthetic versatility allows for tailored modifications. Careful handling is advised due to its reactive functional groups.
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid structure
852408-84-5 structure
Product Name:2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid
CAS No:852408-84-5
MF:C15H13N3O2S2
MW:331.412620306015
MDL:MFCD06673896
CID:4780572
Update Time:2025-06-08

2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid
    • Z56664192
    • 2-(pyrrolidin-1-yl)-5-(thiophen-2-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
    • MDL: MFCD06673896
    • Inchi: 1S/C15H13N3O2S2/c19-14(20)9-8-10(11-4-3-7-21-11)16-13-12(9)22-15(17-13)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2,(H,19,20)
    • InChI Key: HNQVBHDLRDEJCP-UHFFFAOYSA-N
    • SMILES: S1C2C(C(=O)O)=CC(C3=CC=CS3)=NC=2N=C1N1CCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 433
  • XLogP3: 3.5
  • Topological Polar Surface Area: 123

2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
203712-1g
2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid
852408-84-5
1g
$1747.00 2023-09-07

Additional information on 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid

2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid (CAS No. 852408-84-5): A Comprehensive Overview

2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid (CAS No. 852408-84-5) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazolopyridines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

The chemical structure of 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid is characterized by a thiazolopyridine core linked to a pyrrolidine and a thiophene moiety. The presence of these functional groups imparts specific pharmacological properties that make it an attractive candidate for drug development. Recent studies have highlighted its potential as a potent inhibitor of various kinases, which are key enzymes involved in cellular signaling pathways.

In the context of cancer research, 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid has shown promising results in preclinical studies. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of several human cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.

Beyond its anti-cancer properties, 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid has also been investigated for its potential in treating inflammatory diseases. Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may have therapeutic potential in managing inflammatory conditions.

The pharmacokinetic properties of 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid have also been studied to assess its suitability for clinical development. Research has indicated that it exhibits favorable oral bioavailability and a reasonable half-life, making it a viable candidate for oral administration. Additionally, the compound has shown low toxicity in animal models, further supporting its safety profile.

In terms of chemical synthesis, 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid can be synthesized through a multi-step process involving the coupling of appropriate intermediates. The synthesis typically involves the formation of the thiazolopyridine core followed by functionalization with the pyrrolidine and thiophene moieties. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, which is crucial for its potential commercialization.

The biological activity of 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid has been further explored through structure-activity relationship (SAR) studies. These studies have identified key structural features that contribute to its potency and selectivity. For example, modifications to the pyrrolidine and thiophene substituents have been shown to significantly affect the compound's biological activity. This information is valuable for optimizing the molecule for specific therapeutic applications.

In conclusion, 2-(Pyrrolidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid (CAS No. 852408-84-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of oncology and inflammatory diseases. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical utility.

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